molecular formula C18H17N4NaO4S B12706685 Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate CAS No. 97635-29-5

Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Cat. No.: B12706685
CAS No.: 97635-29-5
M. Wt: 408.4 g/mol
InChI Key: LJGSBOIUDBSDPI-UHFFFAOYSA-M
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Description

Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is an azo compound characterized by a pyrazolone core linked to a benzenesulfonate group and a 2,5-dimethylphenyl substituent via an azo (-N=N-) bridge. This structure confers water solubility due to the sulfonate group and stability from the electron-donating methyl groups on the phenyl ring. Azo compounds of this class are widely used as dyes, pigments, and in specialized applications requiring photostability and ionic functionality .

Properties

CAS No.

97635-29-5

Molecular Formula

C18H17N4NaO4S

Molecular Weight

408.4 g/mol

IUPAC Name

sodium;4-[4-[(2,5-dimethylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C18H18N4O4S.Na/c1-11-4-5-12(2)16(10-11)19-20-17-13(3)21-22(18(17)23)14-6-8-15(9-7-14)27(24,25)26;/h4-10,17H,1-3H3,(H,24,25,26);/q;+1/p-1

InChI Key

LJGSBOIUDBSDPI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2,5-dimethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid to introduce the sulfonate group.

    Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can react with the sulfonate group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a colorant in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The sulfonate group enhances the solubility of the compound in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous azo-sulfonate derivatives:

Compound Name (CAS) Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Applications References
Target Compound Not explicitly provided* 2,5-Dimethylphenyl, sulfonate - High water solubility, potential use in textile dyes or inks due to steric hindrance and stability.
Sodium 4-[[4,5-dihydro-3-methyl-4-[[4-methyl-3-[[(4-methylphenyl)amino]sulfonyl]phenyl]azo]-5-oxo-1H-pyrazol]-1-yl]benzenesulfonate (72828-87-6) C24H22N5NaO6S2 Additional sulfonyl and methylphenylamino groups on phenyl ring 563.58 g/mol Enhanced electronic complexity; potential for specialized coatings or surfactants.
Sodium 4-(4-((4-(hexyloxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate (38586-43-5) C22H26N4O5SNa Hexyloxy chain on phenyl ring - Increased lipophilicity; suitable for non-polar matrices or emulsified systems.
Sodium 4-chloro-3-[4,5-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate (N/A) - Chloro, nitro, and hydroxy groups - Electron-withdrawing substituents may reduce photostability but enhance color intensity.
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide (32039-48-8) C16H15N5O3S Sulfonamide group replaces sulfonate 357.39 g/mol Altered acidity; potential pharmaceutical or biochemical applications.
Sodium 2,5-dichloro-4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate (94133-87-6) - Multiple chloro substituents - Increased toxicity and environmental persistence; possible industrial dye with fade resistance.

*The molecular formula of the target compound is inferred to be structurally similar to CAS 72828-87-6 but with 2,5-dimethylphenyl instead of sulfonamide-phenyl groups.

Structural and Functional Analysis

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,5-dimethylphenyl group provides steric hindrance and electron-donating effects, enhancing photostability compared to derivatives with nitro or chloro groups (e.g., CAS 94133-87-6) . Sulfonate groups ensure water solubility, whereas sulfonamide (CAS 32039-48-8) or hexyloxy (CAS 38586-43-5) substitutions alter solubility and application niches .
  • Environmental and Health Considerations: Chlorinated analogs (e.g., CAS 94133-87-6) may pose higher toxicity risks, aligning with concerns about environmentally persistent free radicals (EPFRs) in particulate matter .
  • Crystallography and Characterization : Tools like SHELXL and ORTEP (used in structural studies of analogous compounds) highlight the importance of precise molecular geometry in determining reactivity and intermolecular interactions .

Biological Activity

Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate, commonly referred to as Sodium 4-Azo-Pyrazole, is a synthetic compound notable for its biological activity and potential applications in various fields, including chemistry, biology, and medicine. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on diverse research findings.

Basic Information:

PropertyDetails
CAS Number 97635-29-5
Molecular Formula C18H17N4NaO4S
Molecular Weight 408.4 g/mol
IUPAC Name Sodium; 4-[4-[(2,5-dimethylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

Synthesis

The synthesis of Sodium 4-Azo-Pyrazole typically involves a multi-step process:

  • Diazotization: The compound is synthesized by diazotizing 2,5-dimethylaniline using sodium nitrite and hydrochloric acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole.
  • Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid.
  • Neutralization: The sulfonated product is neutralized with sodium hydroxide to yield the sodium salt.

Biological Activity

Sodium 4-Azo-Pyrazole exhibits a range of biological activities that make it valuable in research and application:

Antioxidant Activity

Research indicates that compounds similar to Sodium 4-Azo-Pyrazole possess significant antioxidant properties. The presence of the azo group may contribute to radical scavenging abilities, which can mitigate oxidative stress in biological systems.

Antimicrobial Properties

Studies have shown that azo compounds can exhibit antimicrobial activity against various pathogens. Sodium 4-Azo-Pyrazole has been investigated for its potential as an antimicrobial agent, particularly in inhibiting the growth of bacteria and fungi.

Cytotoxic Effects

Cytotoxicity assays reveal that Sodium 4-Azo-Pyrazole can induce apoptosis in cancer cell lines. This property suggests its potential as an anticancer agent, although further studies are necessary to elucidate the mechanisms involved.

Applications in Drug Delivery

Due to its ability to form stable complexes with various drugs, Sodium 4-Azo-Pyrazole is being explored for use in drug delivery systems. Its chemical structure allows for modifications that can enhance drug solubility and bioavailability .

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several azo compounds, including Sodium 4-Azo-Pyrazole. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential therapeutic applications.

Antimicrobial Efficacy Assessment

In another study published in the International Journal of Antimicrobial Agents, Sodium 4-Azo-Pyrazole was tested against common bacterial strains such as E. coli and S. aureus. The compound showed promising inhibitory effects at low concentrations, suggesting its utility as a natural preservative or antimicrobial agent in food and pharmaceutical industries .

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